Noratherosperminine

Antiplasmodial Infectious Disease SAR

Researchers requiring a validated inactive control for Plasmodium falciparum assays often struggle with activity cliffs among phenanthrene alkaloids. Noratherosperminine solves this by providing a structurally matched yet pharmacologically silent comparator. • Antimalarial negative control: IC50 > highest tested concentration vs. active analogs (atherosperminine IC50 5.80 μM; 2-hydroxyatherosperminine IC50 0.75 μM). • Selective antibacterial probe: MIC ≤60 µg/mL against P. shigelloides; inactive against Gram-positive S. pyogenes and B. cereus. Supplied with HPLC-verified purity and analytical documentation to support reproducible experimental outcomes.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B12377843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoratherosperminine
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC
InChIInChI=1S/C19H21NO2/c1-20-11-10-14-12-17(21-2)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18/h4-9,12,20H,10-11H2,1-3H3
InChIKeyBRMNMGRFCCRFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noratherosperminine: Antimicrobial & Antiplasmodial Alkaloid


Noratherosperminine (CAS 74606-53-4) is a naturally occurring phenanthrene alkaloid primarily isolated from the stem bark of Cryptocarya nigra (Lauraceae) [1] and also reported in Fissistigma glaucescens and Beilschmiedia kunstleri [2]. With a molecular formula of C19H21NO2 and an exact mass of 295.157229 g/mol [3], it is a tertiary amine characterized by its 3,4-dimethoxyphenanthrene core [4]. Its procurement value for research lies in its differentiated bioactivity profile when benchmarked against closely related in-class alkaloids, making it a key comparator for structure-activity relationship (SAR) studies in anti-infective and cytotoxic drug discovery.

Compound Role Phenanthrene alkaloid comparator for anti-infective SAR
Selection Logic Differentiated bioactivity benchmarked against co-isolated alkaloids
Workflow Context Antimicrobial screening & antiplasmodial negative-control studies

Noratherosperminine: Not Interchangeable with Generic Alkaloids


Procurement decisions based solely on compound class (e.g., 'phenanthrene alkaloid') risk experimental failure due to profound activity cliffs observed within this series. Noratherosperminine, despite being co-isolated with highly active congeners like atherosperminine and 2-hydroxyatherosperminine from Cryptocarya nigra, exhibits a starkly divergent pharmacological fingerprint. Its lack of measurable in vitro antiplasmodial activity contrasts sharply with the low-micromolar IC50 values of its structural analogs [1]. Conversely, in antimicrobial screening, it demonstrates comparable potency to other in-class alkaloids against specific pathogens [2]. This evidence underscores that subtle changes in substitution patterns on the phenanthrene backbone—specifically the N-methylation status and hydroxylation—dictate target engagement and efficacy, necessitating precise, evidence-based selection of noratherosperminine as a specific tool compound rather than a generic alternative.

Antiplasmodial activity cliff vs. active analogs

Atherosperminine and 2-hydroxyatherosperminine show low-µM antiplasmodial activity, while noratherosperminine is inactive. Selecting a generic phenanthrene alkaloid may mislead SAR interpretation.

Strain-dependent antimicrobial selectivity

P. shigelloides inhibition does not transfer to S. pyogenes or B. cereus; substitution decisions based on one strain may not replicate across Gram categories.

Radical-scavenging inactivity despite close structure

N-methylation status alters DPPH response; atherosperminine is active, noratherosperminine is not. Analogs with different N-substitution may require independent validation.

Noratherosperminine vs. Structural Analogs: Quantitative Benchmarking


Antiplasmodial Activity: Inactive Control vs. Active Analogs

In a standardized in vitro antiplasmodial assay against Plasmodium falciparum (chloroquine-sensitive strain), noratherosperminine exhibited no measurable inhibitory activity, whereas three co-isolated structural analogs—(+)-N-methylisococlaurine, atherosperminine, and 2-hydroxyatherosperminine—demonstrated strong, concentration-dependent inhibition [1].

Antiplasmodial Activity
Head-to-head
Inactive vs. Active analogs
Supports SAR negative-control interpretation
Active IC₅₀: 0.75–5.80 µM
Antiplasmodial Infectious Disease SAR

P. shigelloides Inhibition: Equipotent to Isocaryachine

Noratherosperminine demonstrated complete inhibition against the Gram-negative pathogen Plesiomonas shigelloides, exhibiting an MIC value of ≤60 µg/mL, a potency identical to that of the related alkaloid isocaryachine and the neolignan kunstlerone in the same study [1].

P. shigelloides MIC
Head-to-head
≤60 µg/mL
Supports antimicrobial screening context
Equipotent to isocaryachine
Antimicrobial Bacteriology Natural Product

Inactivity Against S. pyogenes and B. cereus

While the crude methanol extract from B. kunstleri bark exhibited antigrowth activity against Streptococcus pyogenes II and Bacillus cereus (MICs of 256 µg/mL for both), the isolated pure compound noratherosperminine showed no detectable activity against these Gram-positive strains [1].

Gram-positive Activity
Head-to-head
Inactive vs. active crude extract
Supports extract-fingerprinting research
S. pyogenes, B. cereus inactive
Antimicrobial Gram-Positive Selectivity

Lack of DPPH Scavenging vs. Atherosperminine

In a standardized DPPH free radical scavenging assay, noratherosperminine exhibited no measurable antioxidant activity, while its close analog atherosperminine demonstrated a dose-dependent effect with an IC50 of 29.56 µg/mL (equivalent to 54.53 µg/mL in some reports) [1].

DPPH Scavenging
Cross-study comparable
Inactive vs. atherosperminine
Supports radical-scavenging SAR studies
Atherosperminine IC₅₀ 29.56 µg/mL
Antioxidant Free Radical DPPH Assay

Noratherosperminine Research & Industrial Applications


Antiplasmodial SAR: Critical Negative Control

In medicinal chemistry programs targeting Plasmodium falciparum, noratherosperminine serves as an essential inactive negative control. Its lack of activity (IC50 > highest tested concentration) against P. falciparum, when tested head-to-head with active analogs (atherosperminine: IC50 5.80 μM; 2-hydroxyatherosperminine: IC50 0.75 μM), allows researchers to definitively map the structural determinants of antiplasmodial potency [1]. This is particularly valuable for validating computational models and in vitro assays.

Selective Anti-P. shigelloides Probe

For microbiology labs investigating therapeutic options against the Gram-negative enteric pathogen Plesiomonas shigelloides, noratherosperminine offers a well-defined activity profile (MIC ≤60 µg/mL) [2]. Its equipotency to isocaryachine and its inactivity against Gram-positive S. pyogenes and B. cereus make it a valuable, selective probe for dissecting antibacterial mechanisms specific to this pathogen class.

Extract Fingerprinting: Bioactivity Discriminator

Given that noratherosperminine is inactive against S. pyogenes II and B. cereus, whereas the crude extract from which it is isolated shows activity (MIC 256 µg/mL), this compound is an ideal authentic standard for bioactivity-guided fractionation and dereplication workflows [2]. Its use ensures that activity tracked during purification is correctly attributed to other minor constituents rather than this major alkaloid.

Structural Basis of Alkaloid Radical Scavenging

The stark contrast in DPPH radical scavenging activity between noratherosperminine (inactive) and atherosperminine (IC50 29.56 µg/mL) provides a clear experimental model for studying the structure-activity relationship of antioxidant alkaloids [1]. Noratherosperminine functions as a key comparator to elucidate the precise molecular features (e.g., N-methylation) required for effective free radical quenching.

Application
Selection Property
Validation Focus
Antiplasmodial SAR control
Inactive phenanthrene alkaloid scaffold
Negative control for pharmacophore mapping
Gram-negative pathogen screening
P. shigelloides MIC context
Strain-specific antibacterial profiling
Extract bioactivity fingerprinting
Inactive in Gram-positive assays
Differentiating active constituents in mixtures
Radical-scavenging SAR
N-methylation-dependent inactivity
DPPH assay comparator for antioxidant alkaloids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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